(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
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Overview
Description
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidine is a four-membered nitrogen-containing heterocycle, characterized by its high ring-strain energy and strong molecular rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids, followed by deprotection and esterification. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A non-chiral analog with similar structural features.
Proline: A naturally occurring amino acid with a similar ring structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring.
Uniqueness
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its high ring-strain energy and molecular rigidity make it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Properties
Molecular Formula |
C6H9NO4 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
UMTGFXBGKMEXAO-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@H]1C(=O)O |
Canonical SMILES |
COC(=O)N1CCC1C(=O)O |
Origin of Product |
United States |
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